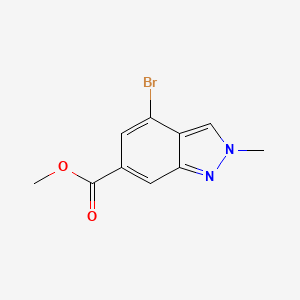

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate

Description

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (CAS: 1638772-21-0) is a brominated indazole derivative featuring a methyl ester group at position 6 and a methyl substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic indazole core, which is known for diverse biological activities, including kinase inhibition and anticancer properties. The bromine atom at position 4 enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions in synthetic organic chemistry. Its purity (>97%) and availability from suppliers like Amadis Chemical ensure its utility in research.

Properties

IUPAC Name |

methyl 4-bromo-2-methylindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDSZKMEHGCPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate typically involves the bromination of 2-methylindazole followed by esterification. One common method includes:

Esterification: The brominated intermediate is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the bromine atom.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted indazole derivatives.

Reduction: Formation of 2-methylindazole derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Chemical Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of pharmaceutical drugs.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

Methyl 4-chloro-1H-indazole-6-carboxylate

- Structural Differences : Chlorine replaces bromine at position 4, reducing molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and polarizability.

- Implications : The lower atomic radius of chlorine may decrease steric hindrance but reduce electrophilicity compared to bromine, affecting reactivity in Suzuki-Miyaura couplings.

- Purity : Available at 97% (similar to the target compound).

Ethyl 4-chloro-2-methylquinoline-6-carboxylate

- Core Heterocycle: Quinoline replaces indazole, altering aromatic π-stacking interactions.

- Applications: Quinoline derivatives are prominent in antimalarial research, whereas indazoles are explored for kinase inhibition.

5-Bromo-4-nitro-1H-indazole

- Functional Groups: Nitro group at position 4 introduces strong electron-withdrawing effects, increasing acidity of the indazole NH (pKa ~3–4 vs. ~8–9 for non-nitro analogs).

- Reactivity : Nitro groups facilitate nucleophilic aromatic substitution, whereas bromine in the target compound supports cross-coupling.

4-Bromo-6-fluoro-5-methyl-2-(triphenylmethyl)-2H-indazole

- Substituents: Fluorine at position 6 enhances electronegativity and metabolic stability.

- Molecular Weight : Significantly higher (~500 g/mol) due to the triphenylmethyl group, impacting solubility.

Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

- Core Structure : Benzoimidazole replaces indazole, altering hydrogen-bonding capacity.

- Substituents : Dual halogens (Br and Cl) on the phenyl ring enhance halogen-bonding interactions, relevant in protein-ligand docking.

Comparative Data Table

Key Research Findings

- Reactivity : Bromine in the target compound enables Pd-catalyzed cross-coupling, whereas chlorine analogs require harsher conditions.

- Biological Activity : Indazole derivatives with methyl esters show higher metabolic stability than ethyl esters in pharmacokinetic studies.

- Crystallography : SHELX programs (e.g., SHELXL) have been used to resolve crystal structures of related halogenated indazoles, confirming substituent positioning.

Biological Activity

Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities. This article provides an overview of its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : 255.1 g/mol

- CAS Number : 1638772-21-0

The compound features a bromine atom at the 4-position and a carboxylate ester group, which are critical for its biological interactions and mechanisms.

Medicinal Chemistry Applications

This compound has been identified as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of potential anticancer and antimicrobial agents . Its structural characteristics allow it to serve as an intermediate in pharmaceutical synthesis, contributing to the design of new therapeutic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and the carboxylate ester group play significant roles in binding to enzymes or receptors, leading to various pharmacological effects.

- Target Interactions : It has been noted that indazole derivatives can interact with kinases and other enzymes, influencing cell proliferation and survival pathways.

- Biological Pathways : The compound may modulate signaling pathways associated with cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound:

- Inhibition Studies : Research indicates that indazole derivatives can act as inhibitors of specific kinases involved in tumor growth. For example, some derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines .

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| Methyl 4-bromo... | PLK4 | <10 | HCT116 |

| Methyl 4-bromo... | FGFR1 | <30 | SNU16 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antifungal Activity : In vitro studies have shown that certain indazoles possess antifungal activity against Candida species, with varying degrees of effectiveness depending on structural modifications .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-bromo... | C. albicans | 1 mM |

| Methyl 4-bromo... | C. glabrata | Variable based on resistance |

Case Studies

- Case Study on Antitumor Efficacy : A study involving this compound demonstrated significant tumor growth inhibition in mouse models when administered orally, suggesting its potential as a therapeutic agent in cancer treatment .

- Case Study on Antimicrobial Properties : Another investigation assessed the compound's efficacy against resistant strains of Candida. Results indicated promising activity, warranting further exploration into its application in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and esterification. A general approach involves:

- Step 1 : Bromination of a pre-functionalized indazole scaffold using a brominating agent (e.g., NBS or Br₂) under controlled conditions to minimize side reactions .

- Step 2 : Methyl esterification of the carboxyl group using methanol and a catalyst like H₂SO₄ or DCC.

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>97% purity threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for –OCH₃, δ ~170 ppm for carbonyl), bromine-substituted aromatic protons (δ 7.5–8.5 ppm), and the indazole NH (δ ~12 ppm, broad) .

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and indazole ring vibrations (C–N stretch at ~1350 cm⁻¹).

- HRMS : Calculate exact mass (C₁₁H₁₀BrN₂O₂ = 298.9974 Da) and compare with observed [M+H]⁺ .

Advanced Research Questions

Q. How can SHELXL be leveraged to resolve crystallographic ambiguities in the compound’s structure?

Methodological Answer: For single-crystal X-ray diffraction:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXTL .

- Refinement : Apply SHELXL’s restraints for disordered methyl/bromo groups. Use the TWIN command if twinning is detected. Validate via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

- Ambiguity Resolution : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09) to confirm geometric parameters .

Q. How can contradictory spectroscopic and crystallographic data be reconciled (e.g., unexpected NOE correlations vs. X-ray torsional angles)?

Methodological Answer:

- Scenario : A methyl group’s NMR NOE shows proximity to bromine, but X-ray suggests a different conformation.

- Approach :

- Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric interconversion).

- Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder in the crystal structure .

- Compare with computational models (e.g., molecular dynamics simulations in AMBER) to identify low-energy conformers .

Q. What strategies are recommended for evaluating the compound’s bioactivity in medicinal chemistry studies?

Methodological Answer:

- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to indazole’s known scaffold activity. Use molecular docking (AutoDock Vina) to predict binding affinity .

- In Vitro Assays :

- Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay.

- Assess metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition) .

- SAR Analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) to correlate structural features with activity .

Q. How can bromine’s reactivity be mitigated during functionalization reactions?

Methodological Answer:

- Protection Strategies : Use silyl ethers (e.g., TBSCl) to temporarily protect the carboxylate group during Suzuki-Miyaura coupling .

- Reaction Conditions : Employ Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) at 80°C to minimize debromination .

- Monitoring : Track byproducts (e.g., dehalogenated indazole) via LC-MS and optimize stoichiometry (1.2 equiv aryl boronic acid) .

Safety and Handling

Q. What safety protocols are critical for handling this brominated indazole derivative?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.